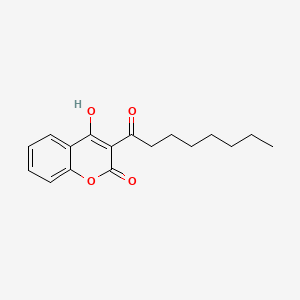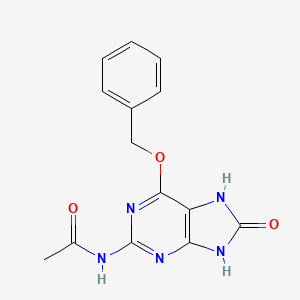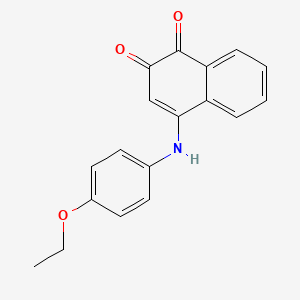![molecular formula C7H5ClIN3 B11837435 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11837435.png)
4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine is an organic compound with the molecular formula C7H5ClIN3. It is a halogenated pyrrolopyrimidine, characterized by the presence of chlorine and iodine atoms in its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common method includes the iodination and chlorination of a pyrrolopyrimidine core. The process generally involves the following steps:
Chlorination: The addition of a chlorine atom, often using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, altering its oxidation state and potentially leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce more complex, multi-ring structures .
Scientific Research Applications
4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used in the development of kinase inhibitors, which are important in cancer therapy.
Biological Research: The compound is studied for its potential antiviral and antibacterial properties.
Chemical Biology: Researchers use this compound to study enzyme mechanisms and interactions, providing insights into biochemical pathways and potential therapeutic targets.
Industrial Applications: It is used as an intermediate in the synthesis of more complex molecules, which can be used in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound binds to the active site of these enzymes, inhibiting their activity and disrupting essential biochemical pathways. This inhibition can lead to the suppression of cell proliferation in cancer cells or the inhibition of viral replication .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine: Similar in structure but with a different substitution pattern, leading to variations in biological activity.
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine: Lacks the iodine and methyl groups, resulting in different chemical properties and applications.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Another related compound with different halogenation and methylation patterns.
Uniqueness
4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine is unique due to its specific halogenation pattern and methylation, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H5ClIN3 |
|---|---|
Molecular Weight |
293.49 g/mol |
IUPAC Name |
4-chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C7H5ClIN3/c1-3-11-5-4(9)2-10-6(5)7(8)12-3/h2,10H,1H3 |
InChI Key |
XTTPCEBBQVDZFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=N1)Cl)NC=C2I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-4-phenyl-4H-pyrano[3,2-h]quinoline-3-carbonitrile](/img/structure/B11837355.png)
![4-Phenyl-2-(propan-2-yl)-4,9-dihydroindeno[2,1-b]pyran](/img/structure/B11837359.png)


![2-Chloro-5-methyl-8-(spiro[2.4]heptan-4-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B11837370.png)
![2-(Phenylsulfonyl)-2,8-diazaspiro[5.5]undecane](/img/structure/B11837373.png)








